molecular formula C10H6Cl2N2O2 B1466927 6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1496680-63-7

6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1466927
CAS No.: 1496680-63-7
M. Wt: 257.07 g/mol
InChI Key: QQMJQXUMAIXOCU-UHFFFAOYSA-N
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Description

6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H6Cl2N2O2 and its molecular weight is 257.07 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(3,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with the Bcl2 anti-apoptotic protein, leading to the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5, and down-regulation of anti-apoptotic genes like Bcl2, Il-8, and CDK4

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G1/S phase in MCF7 cells, a breast cancer cell line . Additionally, it increases the activity of Caspase 8 and BAX, while significantly decreasing the activity of Bcl2, leading to apoptotic cell death . These effects highlight the compound’s potential as an anti-cancer agent by disrupting cell signaling pathways and promoting programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of the Bcl2 protein, inhibiting its anti-apoptotic function . This binding interaction leads to the activation of pro-apoptotic pathways, resulting in increased expression of genes involved in apoptosis. Furthermore, the compound’s ability to induce cell cycle arrest is mediated through its interaction with cell cycle regulatory proteins, leading to the inhibition of cell proliferation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Long-term studies have demonstrated that continuous exposure to the compound results in sustained apoptotic effects and inhibition of cell proliferation . These findings suggest that this compound is a stable and effective agent for long-term biochemical studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits moderate anti-tumor activity, while higher doses result in significant cytotoxic effects . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits without causing adverse effects . At very high doses, the compound can induce toxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . These interactions can affect the metabolic flux and levels of various metabolites, influencing the compound’s overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . Additionally, the compound’s distribution can be influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria, where it exerts its pro-apoptotic effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective interaction with target biomolecules .

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMJQXUMAIXOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC(=O)N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
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6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
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6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
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6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
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6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.